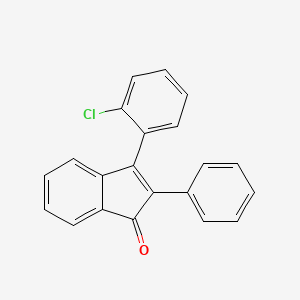
3-(2-Chlorophenyl)-2-phenyl-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-2-phenyl-1H-inden-1-one is an organic compound that belongs to the class of indanones It is characterized by the presence of a chlorophenyl group and a phenyl group attached to an indanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-phenyl-1H-inden-1-one typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of 2-chlorobenzyl bromide with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This can involve the use of more efficient catalysts, solvents, and reaction conditions. For example, the use of toluene and tetrahydrofuran as solvents can improve the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chlorophenyl)-2-phenyl-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorophenyl)-2-phenyl-1H-inden-1-one involves its interaction with specific molecular targets. For instance, it may interact with neuronal voltage-sensitive sodium and calcium channels, leading to its anticonvulsant effects . The compound’s structure allows it to bind to these channels and modulate their activity, thereby exerting its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Chlorophenyl)-2-phenyl-1H-inden-1-one
- 3-(2-Chlorophenyl)-2-phenyl-1H-indole
Uniqueness
3-(2-Chlorophenyl)-2-phenyl-1H-inden-1-one is unique due to its specific substitution pattern on the indanone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
109979-24-0 |
|---|---|
Fórmula molecular |
C21H13ClO |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-2-phenylinden-1-one |
InChI |
InChI=1S/C21H13ClO/c22-18-13-7-6-12-17(18)20-15-10-4-5-11-16(15)21(23)19(20)14-8-2-1-3-9-14/h1-13H |
Clave InChI |
BBZCMTGCHPQPKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


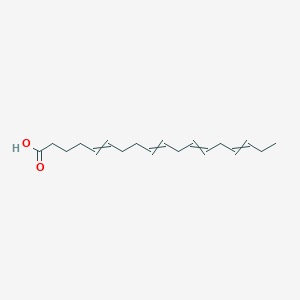

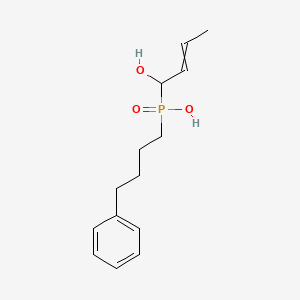
![4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B14336472.png)
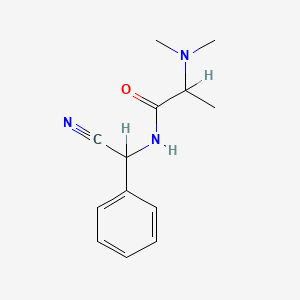
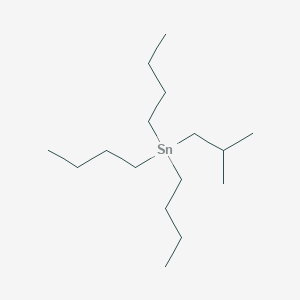
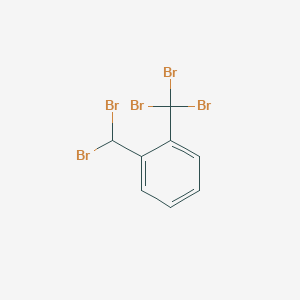
![N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide](/img/structure/B14336492.png)
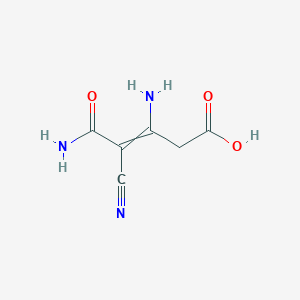
![Bis[2,4,6-tri(propan-2-yl)phenyl]tin](/img/structure/B14336508.png)

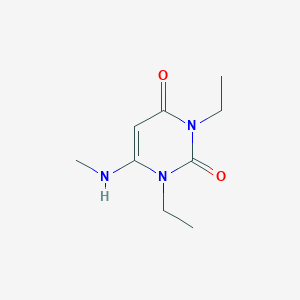
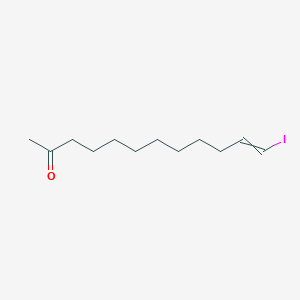
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
